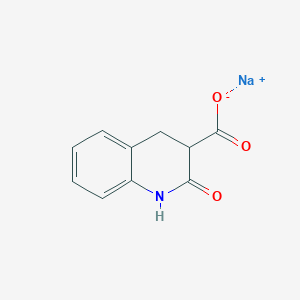

![molecular formula C21H15FN2O3 B2522561 2-氟-N-(10-甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环-2-基)苯甲酰胺 CAS No. 922055-35-4](/img/structure/B2522561.png)

2-氟-N-(10-甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

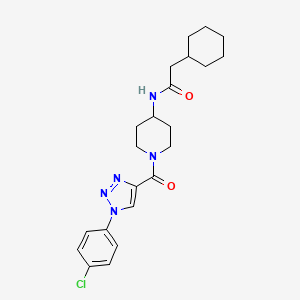

The compound "2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide" is a fluorinated benzamide derivative, which is structurally related to a class of compounds that have been studied for their potential antitumor properties. The dibenzo[b,f][1,4]oxazepine core is a significant pharmacophore, and its derivatives are of interest in medicinal chemistry due to their biological activities .

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds involves several steps, including acyl chlorination, coupling reactions, and cyclization processes. For instance, the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides involves the acyl chlorination of fluorobenzoic acids, followed by coupling with aminobenzoic acid and cyclization in the presence of acetic anhydride . Similarly, the synthesis of dibenz[b,f]oxazepin-11(10H)-ones utilizes a nucleophilic aromatic substitution (SNAr) methodology, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a dibenzo[b,f][1,4]oxazepine ring system, which is a seven-membered heterocyclic moiety containing oxygen and nitrogen atoms. This structure is known to be a key feature in compounds with potential pharmacological activities . The presence of a fluorine atom in the molecule can significantly affect its electronic properties and reactivity due to the high electronegativity of fluorine .

Chemical Reactions Analysis

Fluorinated compounds such as the one described can undergo various chemical reactions. For example, the Fries rearrangement has been used to synthesize related compounds, which involves the rearrangement of acyl phenyl esters under thermal or catalytic conditions . Additionally, the presence of fluorine can facilitate nucleophilic substitution reactions, as seen in the synthesis of fluorinated benzoxazines and benzoxazepinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides and related compounds are influenced by the presence of the fluorine atom. Fluorine can increase the lipophilicity of the molecule, potentially improving its cell membrane permeability. The introduction of fluorine can also enhance the metabolic stability of the compound, making it less susceptible to biotransformation and potentially increasing its duration of action in biological systems . The specific properties of "2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide" would need to be determined experimentally, but it is likely to share some characteristics with other fluorinated compounds studied for their antitumor activities .

科学研究应用

抗肿瘤活性

已经合成并评估了氟代苯并噻唑,包括与查询分子在结构上相似的化合物,在体外对各种癌细胞系的细胞毒性特性。这些化合物表现出有效且选择性的抑制活性,表明在癌症研究和治疗开发中具有潜在应用。例如,研究表明,氟代 2-(4-氨基苯基)苯并噻唑对敏感的人类乳腺癌和其他癌细胞系表现出细胞毒性,同时对非恶性细胞表现出最小的活性,表明选择性作用机制有利于抗肿瘤策略 (Hutchinson 等人,2001)。

成像和诊断应用

已经合成了结构基序与查询化合物相似的放射氟化苯并苯并恶唑衍生物,用作正电子发射断层扫描 (PET) 探针。这些探针旨在对阿尔茨海默病中的脑 β-淀粉样斑块进行成像,证明了该化合物在神经退行性疾病诊断和进展监测中的潜在效用。对 Aβ 聚集体的高亲和力和在动物模型中的显着脑摄取表明这些衍生物在开发诊断剂中的价值 (崔等人,2012)。

抗菌活性

已经探索了带有氟苯甲酰胺基团的化合物抗菌特性。例如,含噻唑和噻唑烷的氟苯甲酰胺的微波诱导合成导致了有希望的抗菌类似物。这些衍生物对各种细菌和真菌菌株表现出显着的活性,突出了氟代苯甲酰胺在开发新的抗菌剂中的潜力 (Desai 等人,2013)。

合成和化学反应性研究

对氟化化合物的合成进行研究,包括具有苯并噁杂环和苯并噻唑核心的化合物,为这些分子在不同科学领域的化学反应性和潜在应用提供了宝贵的见解。研究阐述了合成氟代杂环的方法,揭示了氟苯甲酰胺衍生物的细微反应性及其在构建用于各种应用的复杂分子结构中的效用 (Meiresonne 等人,2015)。

作用机制

Target of Action

A similar compound, 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives, has been reported to selectively inhibit theDopamine D2 receptor .

Mode of Action

If it acts similarly to the aforementioned compound, it may bind to the Dopamine D2 receptor and inhibit its activity, leading to changes in neurotransmission .

属性

IUPAC Name |

2-fluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O3/c1-24-17-8-4-5-9-19(17)27-18-11-10-13(12-15(18)21(24)26)23-20(25)14-6-2-3-7-16(14)22/h2-12H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYJJEHGACYQIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

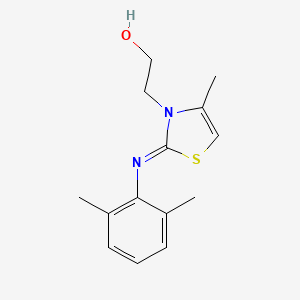

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2522483.png)

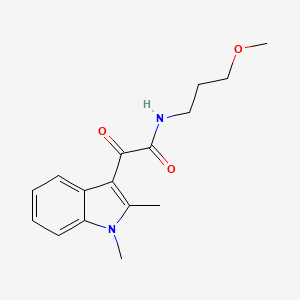

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2522484.png)

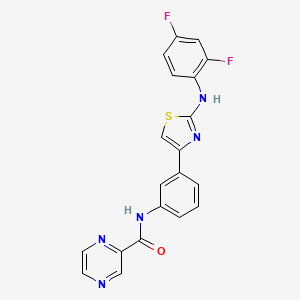

![1-(prop-2-yn-1-yl)-N-{1-[4-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2522485.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2522488.png)

![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522495.png)

![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2522501.png)